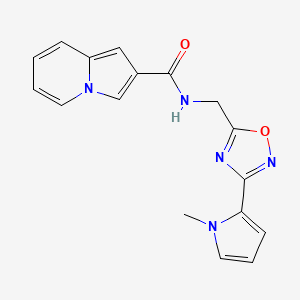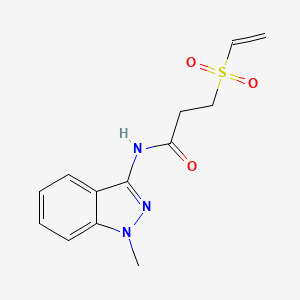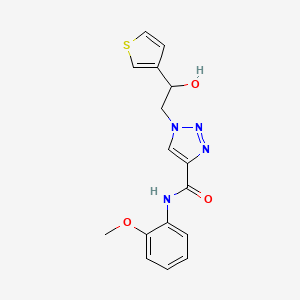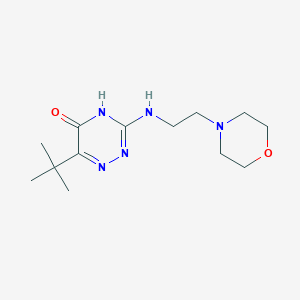![molecular formula C17H10ClN3O2 B2593786 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081121-01-8](/img/structure/B2593786.png)
2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H10ClN3O2 and its molecular weight is 323.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, exhibit a wide array of bioactivities. These derivatives bind effectively with various enzymes and receptors through multiple weak interactions, making them highly potent in therapeutic applications. The unique structure of 1,3,4-oxadiazole, combined with the pyridine type of nitrogen atom, underpins its importance in medicinal chemistry, particularly in the development of compounds with significant therapeutic value across a spectrum of ailments (Verma et al., 2019).
Broad Spectrum of Biological Activities
1,3,4-Oxadiazole derivatives are renowned for their comprehensive pharmacological activities. Their therapeutic applications span anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral treatments, among others. These compounds' ability to modulate various biological pathways by targeting specific enzymes and receptors highlights their potential as versatile medicinal agents. Notably, their pharmacological efficacy is attributed to the structural flexibility and interaction capacity of the 1,3,4-oxadiazole core (Jalhan et al., 2017).
Recent Advances in Pharmacology and Synthesis
Recent research underscores the pharmacokinetic advantages of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, including improved pharmacological activity through hydrogen bond interactions with biomacromolecules. The exploration of these derivatives has yielded compounds with antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This evidences the ongoing interest and potential for new developments in oxadiazole-based medicinal chemistry (Wang et al., 2022).
Oxadiazole Derivatives in Chronic Disease Treatment
Oxadiazole derivatives have found their way into clinical drug development, exhibiting a range of biomedical and therapeutic applications, including anti-bacterial, anti-cancer, anti-inflammatory effects, and modulation of diverse receptors and enzymes. Their incorporation into clinical drugs underscores the oxadiazole scaffold's significance as a pharmacophore in medicinal chemistry, offering avenues for novel therapeutic strategies against chronic diseases (Hassan et al., 2022).
Eigenschaften
IUPAC Name |
2-(7-chloro-1-benzoxepin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-14-3-4-15-13(9-14)8-11(5-7-22-15)16-20-21-17(23-16)12-2-1-6-19-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPXMLRFDDDHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Cl)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-3,8-bis(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593706.png)



![7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2593714.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide](/img/structure/B2593718.png)
![N-(4-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2593720.png)
![2-[4-[[N-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dimethoxyanilino]methyl]phenoxy]acetic acid](/img/no-structure.png)


![2-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2593725.png)

